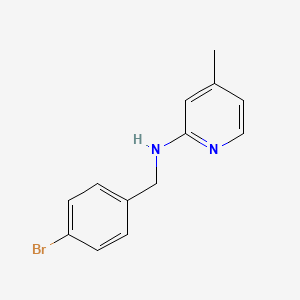![molecular formula C9H9Cl2NO3S B5724635 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide, commonly known as sulfonylurea herbicide, is a widely used herbicide in agriculture. It is a powerful and effective weed killer that is used to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat.
科学的研究の応用
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide has been extensively studied for its herbicidal properties. It has been shown to effectively control various weeds, including pigweeds, foxtails, and lambsquarters. Additionally, it has been used in combination with other herbicides to improve weed control efficacy.
作用機序
The mechanism of action of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide involves inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic metabolites, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound on plants have been extensively studied. It has been shown to affect the metabolism of branched-chain amino acids, leading to the accumulation of toxic metabolites. Additionally, it has been shown to affect the photosynthetic rate and respiration in plants.
実験室実験の利点と制限
One of the advantages of using 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide in lab experiments is its high efficacy in controlling weeds. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it can be toxic to non-target organisms, including beneficial insects and microorganisms.
将来の方向性
There are several future directions for the research of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide. One area of interest is the development of new formulations that are more environmentally friendly and less toxic to non-target organisms. Additionally, there is a need for further research on the biochemical and physiological effects of this herbicide on plants and the environment. Finally, there is a need for research on the development of new herbicides that target different metabolic pathways in plants, reducing the risk of herbicide resistance.
Conclusion
In conclusion, this compound is a powerful and effective herbicide that has been extensively studied for its weed control properties. Its mechanism of action involves inhibiting the activity of acetolactate synthase, leading to the accumulation of toxic metabolites and ultimately resulting in the death of the plant. While it has advantages in lab experiments, such as its high efficacy, there are also limitations, such as its toxicity to non-target organisms. Future research should focus on developing new formulations that are more environmentally friendly and less toxic, as well as exploring new herbicides that target different metabolic pathways in plants.
合成法
The synthesis of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
特性
IUPAC Name |
2,2-dichloro-N-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-6-2-4-7(5-3-6)16(14,15)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPXIRGAZXKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)


![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)






![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)